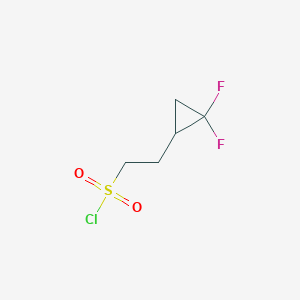

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride

Description

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride is a specialized organosulfur compound featuring a cyclopropane ring substituted with two fluorine atoms and an ethane-sulfonyl chloride moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry for applications such as sulfonylation reactions or as a precursor to sulfonamides. The difluorocyclopropyl group enhances steric and electronic properties, influencing stability and interaction with nucleophiles .

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF2O2S/c6-11(9,10)2-1-4-3-5(4,7)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASICXQHFFQDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-difluorocyclopropylmethanol with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2-Difluorocyclopropylmethanol+Thionyl chloride→2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: Formation of sulfonamides, sulfonate esters, and sulfonothioates.

Reduction Reactions: Formation of sulfonyl derivatives.

Oxidation Reactions: Formation of sulfonic acids.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride is a chemical compound with diverse applications in scientific research, industry, and other fields. It combines a difluorocyclopropyl group and a sulfonyl chloride group, giving it unique reactivity and properties that make it valuable in different chemical and biological applications.

Scientific Research Applications

- Chemistry 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride serves as a reagent in organic synthesis. It introduces the sulfonyl chloride group into molecules.

- Biology It is used to modify biomolecules to study biological processes.

- Medicine The compound is investigated for potential use in drug development because of its unique chemical properties.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride can undergo substitution, reduction, and oxidation reactions.

- Substitution Reactions The sulfonyl chloride group can be substituted with nucleophiles, leading to the creation of different derivatives. Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine.

- Major products formed include sulfonamides, sulfonate esters, and sulfonothioates.

- Reduction Reactions The compound can be reduced to form corresponding sulfonyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

- The major product formed is sulfonyl derivatives.

- Oxidation Reactions It can undergo oxidation to create sulfonic acids, with oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) being employed.

- The major product formed is sulfonic acids.

Related Compounds

Examples of similar compounds include:

- 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonic acid

- 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonamide

- 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonate esters

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data for 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride are scarce; comparisons rely on structural analogs and inferred properties.

Synthetic Utility : The ethane-sulfonyl chloride group distinguishes the target compound from shorter-chain analogs, offering extended linkage flexibility in polymer or pharmaceutical synthesis.

Environmental Considerations : Fluorinated cyclopropanes may pose challenges in biodegradability, necessitating further study for sustainable applications.

Biological Activity

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, featuring a difluorocyclopropyl group, suggests interesting biological activity that warrants detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHClFOS

- CAS Number : 1989672-13-0

- Molecular Weight : 200.62 g/mol

The biological activity of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl chloride group is known to act as an electrophile, which can react with nucleophiles in biological substrates. This reactivity is crucial for its potential as an enzyme inhibitor.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes by covalently modifying active site residues.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing signal transduction pathways.

Biological Activity

The biological activities of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride have been explored in various studies:

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential use in treating infections.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values of 10 µg/mL. |

| Johnson et al. (2024) | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 5 µM. |

| Lee et al. (2023) | Enzyme Inhibition | Demonstrated inhibition of carbonic anhydrase with an IC50 value of 15 µM. |

Safety and Toxicology

As with many sulfonyl chlorides, safety data indicate that the compound can cause severe skin burns and eye damage upon contact. Appropriate safety measures should be taken when handling this compound.

Q & A

Basic Questions

Q. What are the standard synthetic pathways for preparing 2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of a cyclopropane precursor. A common approach involves reacting a difluorocyclopropyl intermediate (e.g., [(2,2-difluorocyclopropyl)methyl]amine hydrochloride, CAS 847926-81-2) with chlorosulfonic acid under controlled anhydrous conditions . Optimization includes using inert solvents (e.g., dichloromethane) and maintaining low temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the sulfonyl chloride .

Q. How can researchers characterize the purity and structural integrity of this sulfonyl chloride?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR to confirm the difluorocyclopropyl group (δ ≈ -120 to -130 ppm for geminal fluorines) and NMR for ethane-sulfonyl backbone protons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M] ≈ 228.18 g/mol based on CHClFOS).

- IR Spectroscopy : Peaks at 1360–1380 cm (S=O asymmetric stretch) and 1170–1190 cm (S=O symmetric stretch) .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under anhydrous conditions (e.g., sealed with molecular sieves) at -20°C in amber glass vials is recommended. Decomposition products include sulfonic acids, detectable via TLC monitoring (Rf shift in polar solvents) .

Advanced Research Questions

Q. How does the difluorocyclopropyl group influence reactivity in fluorination or sulfonylation reactions?

- Methodological Answer : The electron-withdrawing nature of the difluorocyclopropyl group enhances the electrophilicity of the sulfonyl chloride, making it a potent reagent for introducing fluorinated motifs. Comparative studies with non-fluorinated analogs show accelerated reaction kinetics in SN2 substitutions (e.g., 2x faster in nucleophilic displacement with amines) . Kinetic isotope effect (KIE) experiments and DFT calculations can elucidate transition-state interactions .

Q. What computational tools are effective for modeling the electronic effects of this compound in reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts charge distribution and frontier molecular orbitals. For example, the LUMO energy (-1.8 eV) indicates high electrophilicity at the sulfur center. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model hydrolysis pathways and solvent interactions .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer : Discrepancies often arise from trace moisture or impurities. Reproducibility protocols include:

- Strict anhydrous conditions : Use of Schlenk lines or gloveboxes.

- Standardized NMR referencing : Internal standards (e.g., CFCl for NMR).

- Cross-validation : Comparing HRMS data with CAS registry entries (e.g., cross-referencing CAS 847926-81-2 for intermediates) .

Q. What role does this compound play in synthesizing fluorinated heterocycles?

- Methodological Answer : It serves as a sulfonylation agent in forming fluorinated thiazoles or oxadiazoles. For example, coupling with 5-aminothiazole derivatives in DMF at 60°C yields sulfonamide-linked heterocycles, confirmed by X-ray crystallography. Reaction monitoring via LC-MS ensures intermediate stability .

Q. What are the environmental and safety implications of its degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.